2-(1-methyl-1H-pyrazol-4-yl)piperidine

Physicochemical Properties LogP TPSA

2-(1-Methyl-1H-pyrazol-4-yl)piperidine (CAS 1343116-48-2) delivers a critical advantage over non-methylated and regioisomeric analogs: N-methylation on the pyrazole ring combined with 2-substitution geometry on piperidine creates a privileged pharmacophore with measured TPSA of 29.85 Ų and LogP of 1.23—uniquely positioned for blood-brain barrier penetration. Quantifiable differences in hydrogen-bonding capacity, basicity, and conformational flexibility translate directly to SAR differentiation in CB1 antagonist, N-type calcium channel blocker, and sigma-1 receptor programs. Choose this scaffold to accelerate CNS lead optimization with a validated, procurement-ready intermediate.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1343116-48-2
Cat. No. B1428371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)piperidine
CAS1343116-48-2
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCCCN2
InChIInChI=1S/C9H15N3/c1-12-7-8(6-11-12)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3
InChIKeyFPOOUDDCZCGJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1343116-48-2): A Modular Piperidine-Pyrazole Scaffold for Rational Medicinal Chemistry


2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1343116-48-2) is a heterocyclic building block comprising a piperidine ring substituted at the 2‑position with a 1‑methyl‑1H‑pyrazol‑4‑yl group . With a molecular formula of C₉H₁₅N₃ and a molecular weight of 165.24 g·mol⁻¹, it is supplied as a free base or hydrochloride salt and is employed extensively as a synthetic intermediate in the discovery and optimization of bioactive small molecules . Its structural features confer distinct physicochemical properties that differentiate it from non‑methylated and regioisomeric analogs, making it a strategic choice for medicinal chemistry campaigns requiring tailored lipophilicity, hydrogen‑bonding capacity, and basicity [1].

Why Closely Related Pyrazolylpiperidines Cannot Substitute for 2-(1-methyl-1H-pyrazol-4-yl)piperidine in Demanding Synthetic or Biological Campaigns


Simple substitution with a non‑methylated analog (e.g., 2-(1H‑pyrazol‑4‑yl)piperidine) or a regioisomer (e.g., 2-(1‑methyl‑1H‑pyrazol‑3‑yl)piperidine or 4‑(1‑methyl‑1H‑pyrazol‑4‑yl)piperidine) introduces measurable changes in lipophilicity, polar surface area, hydrogen‑bond donor/acceptor balance, and basicity that directly influence membrane permeability, solubility, target engagement, and metabolic stability . The presence of the N‑methyl group on the pyrazole ring modulates both the compound‘s physicochemical profile and its conformational flexibility, while the 2‑substitution pattern on the piperidine ring positions the basic amine and the heteroaromatic ring in a distinct three‑dimensional arrangement that cannot be replicated by the 4‑substituted isomer [1]. These differences—though subtle in chemical drawing—translate into quantifiable variations in measured and predicted properties that can alter SAR outcomes, synthetic efficiency, and ultimately the success of a lead‑optimization program .

Quantitative Differentiation of 2-(1-methyl-1H-pyrazol-4-yl)piperidine: Physicochemical and Regioisomeric Comparisons


Lipophilicity and Polar Surface Area: Methylated vs. Non‑Methylated Analogs

The N‑methyl substitution on the pyrazole ring of 2-(1-methyl-1H-pyrazol-4-yl)piperidine increases lipophilicity by ΔLogP = +0.0104 compared to the non‑methylated analog 2-(1H-pyrazol-4-yl)piperidine, while simultaneously reducing topological polar surface area (TPSA) by 10.86 Ų . This combination of enhanced lipophilicity and decreased polar surface area is predictive of improved passive membrane permeability, a critical parameter for CNS‑targeted compounds and for achieving adequate oral bioavailability [1].

Physicochemical Properties LogP TPSA Medicinal Chemistry

Hydrogen‑Bond Acceptor/Donor Balance: Impact on Solubility and Target Interactions

Methylation of the pyrazole nitrogen converts a hydrogen‑bond donor (N‑H) into a hydrogen‑bond acceptor (N‑CH₃), altering the H‑bond donor/acceptor count from 2/2 in 2-(1H-pyrazol-4-yl)piperidine to 1/3 in 2-(1-methyl-1H-pyrazol-4-yl)piperidine . This change can modulate both aqueous solubility and the pattern of directional hydrogen bonds formed with biological targets, providing a distinct SAR vector [1].

Hydrogen Bonding Solubility SAR

Basicity (pKa) Comparison: Influence on Ionization State and Permeability

The predicted pKa of the piperidine nitrogen in 2-(1-methyl-1H-pyrazol-4-yl)piperidine is 9.45 ± 0.10 . While direct experimental pKa data for the non‑methylated analog are not readily available, the presence of the electron‑donating methyl group on the pyrazole ring is expected to slightly increase the basicity of the piperidine amine relative to the unsubstituted pyrazole analog, altering the fraction of neutral vs. charged species at physiological pH and consequently impacting passive diffusion and lysosomal trapping [1].

pKa Ionization Permeability

Regioisomeric Differentiation: 2‑Substituted vs. 4‑Substituted Piperidine

The 2‑substituted piperidine scaffold (2-(1-methyl-1H-pyrazol-4-yl)piperidine) exhibits markedly higher computed lipophilicity (XLogP3‑AA = 1.2347) than its 4‑substituted regioisomer (4-(1-methyl-1H-pyrazol-4-yl)piperidine, XLogP3‑AA = 0.3) . This ΔLogP of approximately +0.93 log units is substantial and translates to a >8‑fold difference in octanol‑water partition coefficient, a parameter that directly governs passive diffusion, tissue distribution, and off‑target promiscuity [1]. Additionally, the 2‑substitution pattern places the basic piperidine nitrogen and the pyrazole ring in a unique spatial orientation that cannot be achieved by the 4‑substituted isomer, offering a distinct conformational profile for target engagement.

Regioisomerism Conformation Lipophilicity

Priority Application Scenarios for 2-(1-methyl-1H-pyrazol-4-yl)piperidine Based on Quantitative Differentiation Evidence


CNS‑Penetrant Lead Optimization Campaigns

The combination of a low TPSA (29.85 Ų) and moderate lipophilicity (LogP = 1.2347) positions 2-(1-methyl-1H-pyrazol-4-yl)piperidine as a privileged scaffold for designing blood‑brain barrier‑penetrant small molecules . When incorporated into a larger pharmacophore, its physicochemical profile is expected to enhance passive CNS penetration relative to the non‑methylated analog (TPSA = 40.71 Ų) or the 4‑substituted regioisomer (LogP = 0.3), both of which are less likely to achieve the balanced lipophilicity and polarity required for optimal brain exposure .

Selective Cannabinoid CB1 Receptor Antagonist Development

The pyrazole‑piperidine framework of 2-(1-methyl-1H-pyrazol-4-yl)piperidine is a recognized pharmacophore for cannabinoid CB1 receptor antagonism, a mechanism implicated in metabolic disorders [1]. The specific N‑methyl‑pyrazole substitution pattern and 2‑substitution geometry present in this compound may afford a distinct binding mode compared to earlier‑generation CB1 antagonists, providing a unique starting point for the design of peripherally restricted or functionally selective ligands [2].

N‑Type Calcium Channel Blocker Optimization

Pyrazolylpiperidines have been validated as N‑type calcium channel blockers with efficacy in rodent models of neuropathic pain [3]. The 2‑substituted piperidine core of the target compound offers a different conformational constraint and vector for substituent attachment compared to the more commonly explored 4‑substituted analogs, potentially enabling the discovery of novel chemotypes with improved oral bioavailability or reduced cardiovascular off‑target effects [4].

Sigma‑1 Receptor Ligand Exploration

Piperidine‑containing scaffolds are prevalent among sigma‑1 receptor ligands, which are being pursued for neuroprotection and pain management [5]. The 2‑(1‑methyl‑1H‑pyrazol‑4‑yl)piperidine core provides a privileged orientation of the basic amine and aromatic ring that may enhance sigma‑1 receptor affinity and selectivity over sigma‑2, a desirable profile for clinical candidates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.